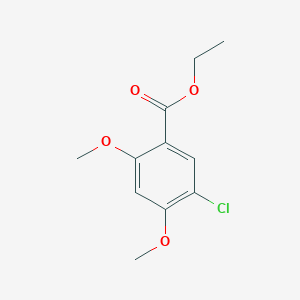

5-Chloro-2,4-dimethoxy-benzoic acid ethyl ester

Description

Properties

Molecular Formula |

C11H13ClO4 |

|---|---|

Molecular Weight |

244.67 g/mol |

IUPAC Name |

ethyl 5-chloro-2,4-dimethoxybenzoate |

InChI |

InChI=1S/C11H13ClO4/c1-4-16-11(13)7-5-8(12)10(15-3)6-9(7)14-2/h5-6H,4H2,1-3H3 |

InChI Key |

VRXNFXWJYIXSNC-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1OC)OC)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2,4-dimethoxy-benzoic acid ethyl ester typically involves the esterification of 5-Chloro-2,4-dimethoxy-benzoic acid. One common method is the Fischer esterification, where the benzoic acid derivative is reacted with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the molar ratio of reactants. Additionally, the use of continuous flow reactors can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2,4-dimethoxy-benzoic acid ethyl ester can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

Substitution: Products depend on the nucleophile used.

Oxidation: Aldehydes or carboxylic acids.

Reduction: Alcohols.

Scientific Research Applications

5-Chloro-2,4-dimethoxy-benzoic acid ethyl ester has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Pharmaceuticals: It is used in the development of drugs due to its potential biological activity.

Material Science: It can be used in the synthesis of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Chloro-2,4-dimethoxy-benzoic acid ethyl ester depends on its specific application. In organic synthesis, it acts as a building block, participating in various chemical reactions to form more complex structures. In pharmaceuticals, its biological activity may involve interactions with specific molecular targets, such as enzymes or receptors, leading to therapeutic effects .

Comparison with Similar Compounds

5-Chloro-2,3-dihydro-2-oxo-1H-indole-1-carboxylic Acid Ethyl Ester

- Structure : Features an indole ring with a chlorine substituent and ethyl ester group.

- Physical Properties: Boiling point: 359.2±52.0°C (higher than the benzoic acid derivative due to the indole ring’s stability) Solubility: Soluble in dichloromethane, ethyl acetate, and methanol .

4-(5-Chloro-2(3H)-benzoxazolon-3-yl) Butanoic Acid Ethyl Ester

Methyl 4-(Acetylamino)-5-chloro-2-methoxybenzoate

- Structure : Methyl ester variant with an acetamido group at position 4.

- Functional Impact: The methyl ester reduces molecular weight (vs. The acetamido group introduces hydrogen-bonding capacity, which may affect solubility and target interactions .

4-(5-Chloro-2,4-dihydroxyphenyl)-4-oxo-1-butanoic Acid (Dimethyl Ether Derivative)

- Structure: Chloro-dihydroxy phenyl group with a ketone and butanoic acid chain.

- Synthesis: Produced via condensation of 4-chlororesorcinol dimethyl ether with succinic acid monomethyl ester in polyphosphoric acid (PPA) .

- Biological Activity : Exhibits spasmolytic and choleretic actions , highlighting the pharmacological relevance of chloro-dimethoxy motifs .

Comparative Data Table

Key Research Findings

- Synthetic Methods: Ethyl esters are typically synthesized via esterification of the parent acid (e.g., using ethanol and acid catalysts). In contrast, benzoxazolone derivatives require multi-step reactions involving iodine and ethane-1,2-diamine .

- Biological Relevance: Chloro-dimethoxy aromatic esters are prevalent in bioactive molecules.

- Regulatory Status : Compounds like methylamine esters and substituted phenyl azo esters are regulated under significant new use rules (SNURs), suggesting similar scrutiny for chloro-dimethoxy esters in industrial applications .

Biological Activity

5-Chloro-2,4-dimethoxy-benzoic acid ethyl ester (C10H11ClO4) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, synthesis, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

The compound features a substituted benzoic acid structure with the following characteristics:

- Molecular Formula : C10H11ClO4

- Molecular Weight : 232.65 g/mol

- Functional Groups : Contains methoxy groups (-OCH3) and a chlorine atom, which contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves the chlorination of 2,4-dimethoxybenzoic acid followed by esterification with ethanol. The reaction can be summarized as follows:

- Chlorination : 2,4-Dimethoxybenzoic acid is treated with a chlorinating agent (e.g., thionyl chloride) to introduce the chlorine substituent.

- Esterification : The resultant acid is then reacted with ethanol in the presence of an acid catalyst to yield the ethyl ester.

Antimicrobial Activity

Research indicates that derivatives of chloro-substituted benzoic acids exhibit significant antimicrobial properties. A study demonstrated that compounds with similar structures showed activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus, suggesting that this compound may possess similar effects due to its structural analogies .

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 5-Chloro-2,4-DMBA | E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

Antioxidant Activity

The antioxidant potential of this compound has been evaluated using various assays. For instance, the DPPH radical scavenging assay indicated that it can effectively neutralize free radicals, which is crucial for preventing oxidative stress-related diseases. The IC50 value for DPPH scavenging was found to be approximately 50 µg/mL .

Anti-inflammatory Properties

Studies have suggested that compounds related to this compound inhibit cyclooxygenase (COX) enzymes, which play a significant role in inflammation pathways. This inhibition could position the compound as a potential anti-inflammatory agent .

Case Studies and Research Findings

- Anticonvulsant Activity : In a pharmacological study, derivatives similar to 5-Chloro-2,4-dimethoxy-benzoic acid were tested for anticonvulsant properties using the PTZ-induced seizure model. The results indicated notable anticonvulsant activity, warranting further investigation into its mechanism of action .

- Cytotoxicity Assays : The compound's cytotoxic effects were assessed against various cancer cell lines (e.g., MCF-7 breast cancer cells), showing moderate cytotoxicity with IC50 values ranging from 20 to 40 µM .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.